molecular formula C9H15FO2 B1484899 3-(3,3-Dimethylcyclobutyl)-2-fluoropropanoic acid CAS No. 2090151-71-4

3-(3,3-Dimethylcyclobutyl)-2-fluoropropanoic acid

Cat. No. B1484899
M. Wt: 174.21 g/mol
InChI Key: SPPLAOOKYVYXKT-UHFFFAOYSA-N
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Description

3-(3,3-Dimethylcyclobutyl)-2-fluoropropanoic acid, also known as 3-F-3,3-dimethylcyclobutyl-2-fluoropropanoic acid or 3-F-DMCPPA, is an organic compound belonging to the class of α-fluorinated carboxylic acids. It is a colorless liquid with a pungent odor and has a molecular formula of C7H12F2O2. 3-F-DMCPPA is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

Chiral Molecule Synthesis

Research has demonstrated the utility of compounds structurally related to 3-(3,3-Dimethylcyclobutyl)-2-fluoropropanoic acid in the stereospecific synthesis of chiral molecules. For instance, the functionalized N-aryl-3,3-dihalogenoazetidin-2-ones, derived from similar compounds, were synthesized and shown to inhibit human leukocyte elastase through a stereospecific mechanism, highlighting the impact of chiral configurations on biological activity (Doucet et al., 1997). Additionally, simple synthesis methods have been developed for optically active 2-fluoropropanoic acid and its analogs, demonstrating high enantiomeric purity, which is crucial for the production of chiral pharmaceuticals (Fritz-Langhals & Schütz, 1993).

Molecular Interactions and Crystal Structures

Research on compounds similar to 3-(3,3-Dimethylcyclobutyl)-2-fluoropropanoic acid has also focused on understanding molecular interactions and crystal structures. For example, studies on 2-[(1S,3S)-3-Acetyl-2,2-dimethylcyclobutyl]-N-(2,6-difluorophenyl)acetamide revealed insights into the hydrogen bonding within the crystal structure, which is essential for the design of molecular assemblies and materials (Yin et al., 2007).

Enzyme Inhibition and Biological Activity

Compounds related to 3-(3,3-Dimethylcyclobutyl)-2-fluoropropanoic acid have been studied for their potential in inhibiting enzymes and other biological activities. The aforementioned study by Doucet et al. (1997) on the inhibition of human leukocyte elastase is a prime example. Additionally, the rearrangement of dithianylcyclobutachromanol derivatives, related in structure, has led to novel compounds with potential biological applications, as indicated by their unique structural transformations (Ranu et al., 1996).

properties

IUPAC Name

3-(3,3-dimethylcyclobutyl)-2-fluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FO2/c1-9(2)4-6(5-9)3-7(10)8(11)12/h6-7H,3-5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPLAOOKYVYXKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)CC(C(=O)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,3-Dimethylcyclobutyl)-2-fluoropropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,3-Dimethylcyclobutyl)-2-fluoropropanoic acid
Reactant of Route 2
3-(3,3-Dimethylcyclobutyl)-2-fluoropropanoic acid
Reactant of Route 3
3-(3,3-Dimethylcyclobutyl)-2-fluoropropanoic acid
Reactant of Route 4
3-(3,3-Dimethylcyclobutyl)-2-fluoropropanoic acid
Reactant of Route 5
3-(3,3-Dimethylcyclobutyl)-2-fluoropropanoic acid
Reactant of Route 6
3-(3,3-Dimethylcyclobutyl)-2-fluoropropanoic acid

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